molecular formula C22H21FN2O2 B2664588 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide CAS No. 898433-13-1

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide

Cat. No.: B2664588
CAS No.: 898433-13-1
M. Wt: 364.42
InChI Key: INRSXGJYWMZXSQ-UHFFFAOYSA-N
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Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide is a synthetic small molecule with a molecular formula of C22H21FN2O2 and a molecular weight of 364.4 g/mol . Its structure features a 3,4-dihydroisoquinoline core, a scaffold recognized in medicinal chemistry for its prevalence in compounds with diverse biological activities . This core is linked via an ethyl chain to a furan ring and a 3-fluorobenzamide group, making it a complex building block for chemical exploration. While the specific biological activity and mechanism of action for this precise compound require further investigation, related structural analogs have been explored in various research contexts. For instance, derivatives containing the 3,4-dihydroisoquinoline moiety have been investigated as potent and selective inhibitors of protein arginine methyltransferases (PRMT5) in oncology research . Other studies have shown that 2-substituted-3,4-dihydroisoquinolin-2-ium compounds can exhibit significant antifungal activities against various phytopathogenic fungi . This compound is supplied as a high-purity chemical entity for research purposes. It is intended for use by qualified scientists in laboratory settings only, serving as a key intermediate in medicinal chemistry, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2/c23-19-8-3-7-17(13-19)22(26)24-14-20(21-9-4-12-27-21)25-11-10-16-5-1-2-6-18(16)15-25/h1-9,12-13,20H,10-11,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRSXGJYWMZXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327188
Record name N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090498
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898433-13-1
Record name N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Isoquinoline Moiety: Starting from a suitable precursor, the isoquinoline ring can be constructed through Pictet-Spengler or Bischler-Napieralski cyclization.

    Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction such as Suzuki or Heck coupling.

    Formation of the Amide Bond: The final step would involve the formation of the amide bond between the fluorobenzoyl chloride and the amine group of the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the isoquinoline moiety.

    Reduction: Reduction reactions could target the carbonyl group in the amide bond.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzene ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for substitution reactions may involve halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Cancer Treatment

Recent studies highlight the compound's potential as an anti-cancer agent. Its structure, which incorporates a furan moiety and a dihydroisoquinoline fragment, has been linked to various biological activities.

Mechanism of Action:

  • Multi-Kinase Inhibition: The compound exhibits inhibitory effects on multiple kinases involved in cancer cell proliferation. It has shown promising results against different cancer cell lines, including breast and prostate cancers, by disrupting key signaling pathways that promote tumor growth .
  • IC50 Values: Some derivatives of this compound have demonstrated low IC50 values (e.g., 0.23 nM against specific targets), indicating high potency compared to standard treatments like afatinib and osimertinib .

Case Studies:

  • In vitro studies have demonstrated that N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide can inhibit the growth of various cancer cell lines, showing significant promise for further development as an anti-cancer drug .

Antifungal Activity

The compound has also been investigated for its antifungal properties. Research indicates that derivatives containing the dihydroisoquinoline structure exhibit effective antifungal activity against a range of pathogenic fungi.

Research Findings:

  • A study evaluated various compounds with similar structures against phytopathogenic fungi and found that many exhibited significant antifungal activities at concentrations as low as 50 μg/mL . The structure-activity relationship (SAR) analysis indicated that modifications to the N-phenyl group can enhance antifungal efficacy.

Neuroprotective Properties

The neuroprotective potential of compounds similar to this compound has been explored in several studies.

Mechanism:

  • The incorporation of dihydroisoquinoline derivatives is associated with neuroprotective effects, potentially through the modulation of neurotransmitter systems or protection against oxidative stress .

Clinical Relevance:

  • These properties suggest a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, although further research is needed to establish efficacy and safety in clinical settings.

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Closest Analogs

The compound’s closest analogs, identified via shared ethyl-furan and benzamide backbones, are listed in . Key comparisons are summarized below:

Table 1: Structural Comparison of Target Compound and Analogs

Compound (CAS) Heterocyclic Amine Group Benzamide Substituent Key Structural Differences
898433-13-1 (Target) 3,4-Dihydroisoquinolin-2(1H)-yl 3-Fluoro Reference compound
898458-12-3 Indolin-1-yl 3-Fluoro Indoline vs. dihydroisoquinoline core
898432-69-4 2,3-Dihydroindol-1-yl 3-Methyl Dihydroindole core; methyl vs. fluorine
Key Observations:

Indoline/dihydroindole cores (in analogs) may reduce steric hindrance, improving solubility but possibly weakening target affinity.

Benzamide Substituent Effects :

  • The 3-fluoro group in the target compound and 898458-12-3 could improve metabolic stability and electronic interactions compared to the 3-methyl group in 898432-69-4 .
  • Methyl groups (e.g., 898432-69-4) may increase lipophilicity, altering pharmacokinetic profiles.

Broader Comparison with Related Compounds

Table 2: Comparison with Compounds from and

Compound (Source) Core Structure Functional Groups Biological Relevance (Inferred)
Compounds 5–11 () Benzamide + dihydroisoquinoline Varied ethers, morpholino, pyrrolidine Selective BChE inhibitors; anti-Aβ aggregation
4k–4p () Benzothiazole + dihydroisoquinoline Methoxy, nitro, halogen substituents Anticancer (via kinase inhibition)
Key Insights:

Compounds: Share the dihydroisoquinoline-benzamide scaffold but lack the furan-2-yl group. Demonstrated 57–74.5% synthetic yields, suggesting feasible scalability for the target compound . Bioactivity as BChE inhibitors highlights the dihydroisoquinoline group’s role in targeting neurological enzymes.

Compounds :

  • Replace benzamide with benzothiazole, which may enhance DNA intercalation (common in anticancer agents).
  • High purity (90.8–94.8%) and melting points (240–260°C) indicate stable crystalline forms, a benchmark for the target compound’s characterization .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure integrates a dihydroisoquinoline moiety, a furan ring, and a fluorobenzamide group, which may contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O5, with a molecular weight of approximately 434.45 g/mol. The structural features include:

  • Dihydroisoquinoline core : Known for diverse pharmacological properties.
  • Furan ring : Enhances reactivity and potential interactions with biological targets.
  • Fluorobenzamide linkage : May enhance solubility and stability.
PropertyValue
Molecular FormulaC23H22N4O5
Molecular Weight434.45 g/mol
StructureChemical Structure

Antitumor Activity

Preliminary studies indicate that compounds with similar structures exhibit notable antitumor properties. Research has shown that derivatives of oxalamides can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant potency .

Neuroprotective Effects

Some dihydroisoquinoline derivatives are noted for their ability to cross the blood-brain barrier (BBB), suggesting potential applications in treating neurodegenerative diseases. These compounds may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could potentially inhibit kinases or other enzymes critical in cancer progression or neurodegeneration, which could be beneficial in therapeutic contexts .

Case Studies

  • Anticancer Activity : A study evaluated the effects of various oxalamide derivatives on cancer cell lines, revealing that certain compounds exhibited IC50 values as low as 0.096 μM against EGFR inhibition . This suggests that this compound could be a promising candidate for further development.
  • Neuroprotective Studies : In vitro studies have shown that related compounds can protect neuronal cells from apoptosis induced by neurotoxic agents, indicating potential for treating conditions like Alzheimer's disease .

The biological activities of this compound may involve several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest : It could interfere with cell cycle progression, preventing cancer cells from proliferating.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in tumor growth and survival.

Table 2: Biological Activities and Mechanisms

ActivityMechanismReferences
AntitumorApoptosis induction
NeuroprotectionAntioxidant activity
Enzyme inhibitionKinase inhibition

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, dihydroisoquinoline precursors (e.g., 3,4-dihydroisoquinolin-2(1H)-yl derivatives) can react with fluorobenzoyl chloride under reflux conditions using coupling agents like HATU or EDCI. Yields (64–74.5%) are maximized by controlling stoichiometry, reaction time (4–24 hrs), and purification via column chromatography or recrystallization (e.g., methanol/water mixtures) .

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) confirm substituent positions and dihydroisoquinoline/furan integration .
  • Mass Spectrometry (MS) : ESI-MS or HR-ESIMS validates molecular weight (e.g., [M+H]⁺ peaks) with <2 ppm error .
  • HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .

Q. How can fluorinated benzamide derivatives be stabilized during storage?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to avoid hydrolysis of the amide bond. Stability is monitored via periodic HPLC and NMR to detect decomposition .

Advanced Research Questions

Q. What computational approaches predict the compound’s binding affinity to neurological targets (e.g., sigma-2 receptors)?

  • Methodological Answer : Use Glide docking (Schrödinger Suite) with OPLS-AA force fields for systematic conformational sampling. Refine poses via Monte Carlo simulations and score using hybrid empirical/force-field terms. Validate predictions with experimental IC₅₀ values (e.g., sigma-2 receptor binding assays) . For example, fluorobenzamide analogs showed <1 Å RMSD in pose prediction accuracy, critical for PET ligand design .

Q. How can fluorine-18 radiolabeling protocols be optimized for PET imaging applications?

  • Methodological Answer : Radiolabel via nucleophilic displacement of mesylate precursors with [¹⁸F]fluoride (e.g., K₂.2.2/K₂CO₃ in acetonitrile, 100°C, 10 min). Purify using semi-preparative HPLC (C18 column, ethanol/phosphate buffer). Biodistribution studies in tumor-bearing mice (e.g., EMT-6 allografts) show tumor uptake (2.5–3.7% ID/g) and tumor-to-muscle ratios >3:1 at 2 hrs post-injection .

Q. How to resolve discrepancies in biological activity data across assay systems (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Orthogonal Assays : Compare receptor binding (e.g., sigma-2 IC₅₀) with cell viability assays (MTT) and in vivo tumor growth inhibition.
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., 37°C, 1 hr) and metabolic half-life (LC-MS/MS) to correlate in vitro potency with bioavailability .
  • Control Variables : Standardize cell lines (e.g., CHO-K1 for receptor studies) and animal models (e.g., Balb/c mice) to reduce intersystem variability .

Q. What strategies enhance selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE)?

  • Methodological Answer : Modify the dihydroisoquinoline moiety to introduce bulky substituents (e.g., bromine at C6) that sterically hinder AChE’s narrow active site. Test analogs in Ellman’s assay (pH 8.0, DTNB chromogen) to quantify IC₅₀ ratios (BChE/AChE >100:1) .

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